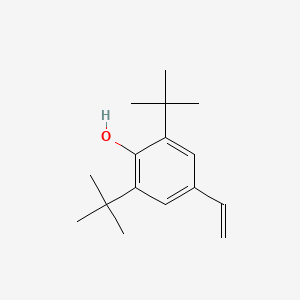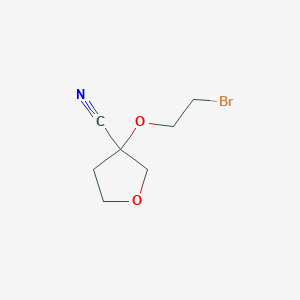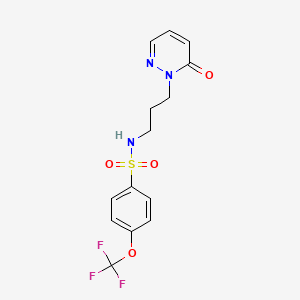
N-(3-(6-oxopiridazin-1(6H)-il)propil)-4-(trifluorometoxi)bencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is an organic compound featuring a pyridazine ring, a trifluoromethoxy group, and a benzenesulfonamide
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a precursor for the synthesis of more complex molecules. Its functional groups provide versatile reaction sites for further chemical modifications.
Biology
Biologically, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide has been studied for its interactions with biomolecules. It can bind to specific proteins or enzymes, influencing their activity.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, it is used in the manufacture of specialty chemicals. Its properties are leveraged in the development of advanced materials and chemical intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide generally involves multi-step organic reactions. A common approach starts with the preparation of the 6-oxopyridazine moiety, followed by the attachment of the propyl chain. The final step includes introducing the trifluoromethoxy group onto the benzenesulfonamide framework. The reaction conditions typically require controlled temperatures, inert atmospheres, and the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Scaling up this synthesis for industrial production necessitates optimizing each reaction step. This includes the careful selection of starting materials, solvents, and catalysts. Automation and process control technologies are employed to maintain consistent quality and to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various types of chemical reactions:
Oxidation: Introduction of an oxidizing agent to convert functional groups.
Reduction: Use of reducing agents to achieve desired functional modifications.
Substitution: Halogenation, alkylation, or other substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, anhydrous environments, and specific pH levels.
Major Products Formed
The primary products formed from these reactions depend on the reagents and conditions used
Mecanismo De Acción
The compound's mechanism of action involves binding to specific molecular targets, such as proteins or enzymes, thereby modulating their activity. This interaction is facilitated by the unique functional groups present in the compound, which can form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the target molecules.
Comparación Con Compuestos Similares
Uniqueness and Similar Compounds
Compared to other compounds with similar functional groups, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its specific trifluoromethoxy group, which imparts distinct chemical properties. Similar compounds include:
N-(3-(pyridazin-3-yl)propyl)-4-(methoxy)benzenesulfonamide
N-(3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl)-4-(fluoromethoxy)benzenesulfonamide
Each of these similar compounds exhibits unique variations in their chemical structures, leading to different physical, chemical, and biological properties.
There you go—a comprehensive look at this fascinating compound! Anything you'd like to dig deeper into?
Propiedades
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4S/c15-14(16,17)24-11-4-6-12(7-5-11)25(22,23)19-9-2-10-20-13(21)3-1-8-18-20/h1,3-8,19H,2,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWRGZBLIFPBQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2389042.png)

![ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2389044.png)
![2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide](/img/structure/B2389045.png)
![2-[Benzyl(methyl)carbamoyl]benzoic acid](/img/structure/B2389047.png)
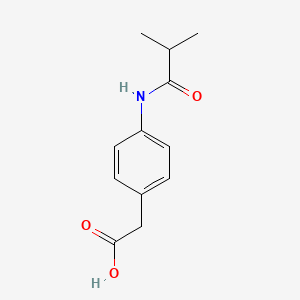
![(2E)-2-(4-chlorophenyl)-3-[(3-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2389050.png)
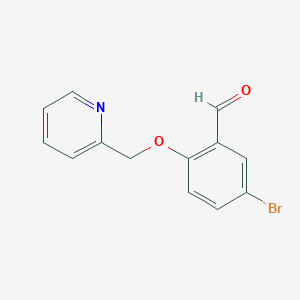
![2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2389055.png)
![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2389058.png)
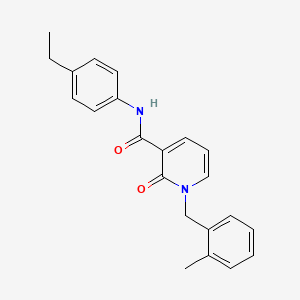
![7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2389060.png)
